a) Wittig Olefination-Claisen Rearrangement: This method involves seven steps, starting with the Wittig reaction of 4-chlorobenzaldehyde and ((allyloxy)methylene)triphenylphosphane []. Subsequent steps include Claisen rearrangement, reduction, tosylation, azide formation and reduction, and oxidative ozonolysis to yield the final product [].
b) [2+2] Cycloaddition Reaction: This four-step approach utilizes a [2+2] cycloaddition reaction between dichloroketene and an appropriate olefin as the key step [].
c) Regioselective Ring Opening of Aziridine: This method utilizes a regioselective ring opening of 2-phenylaziridine with allylmagnesium bromide followed by oxidation to yield 2-(4-amino-3-chlorophenyl)butanoic acid [].
d) Stereospecific Synthesis via Pyrrolidines: This method utilizes (R)- and (S)-3-(4-chlorophenyl)pyrrolidines as intermediates, synthesized from trans-4-hydroxy-L-proline, to obtain stereospecific isomers of 2-(4-amino-3-chlorophenyl)butanoic acid [].
e) Carbon-14 Labeling: Two methods for synthesizing carbon-14 labeled 2-(4-amino-3-chlorophenyl)butanoic acid have been described []. The first method introduces the label at the 3-position of the butyric acid chain using 14CO2 as the starting material []. The second method incorporates the 14C-atom at the 4-position using K14CN as the starting material [].
f) Tritium Labeling: Tritium labeling is achieved through catalytic bromine-tritium exchange, resulting in high specific radioactivity [].
a) Homologation: A seven-step reaction sequence was employed to homologate 2-(4-amino-3-chlorophenyl)butanoic acid at the carboxyl end to synthesize 5-amino-4-(4-chlorophenyl)pentanoic acid [].
b) Esterification: 2-(4-Amino-3-chlorophenyl)butanoic acid was conjugated with various steroidal alcohols to form steroidal esters, aiming to investigate potential improvements in toxicity and antileukemic activity [].
c) Synthesis of Unsaturated Analogues: (Z)- and (E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids were synthesized as conformationally restricted analogues of 2-(4-amino-3-chlorophenyl)butanoic acid [].
d) Synthesis of Diazepine Derivatives: 2-(4-Amino-3-chlorophenyl)butanoic acid was used as a starting material to synthesize 6-(4-chlorophenyl)perhydro-1,3-diazepine-2,4-diones via the cyclization of 3-(4-chlorophenyl)-4-ureidobutyric acids [].
a) Synthesis of GABA Derivatives: It serves as a precursor for synthesizing various GABA derivatives with potential therapeutic applications [, ].
b) Development of GABAB Receptor Ligands: Its structural analogues, including homologues and unsaturated derivatives, are used to investigate GABAB receptor binding and function [, , ].
c) Study of CNS Disorders: As a GABAB receptor agonist, it serves as a valuable tool for investigating the role of GABAB receptors in various CNS disorders [, ].
d) Radiolabeling Studies: Carbon-14 and tritium labeled forms of the compound are used in pharmacokinetic and metabolic studies [].
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1